4-amino-2-methoxyphenyl fluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-methoxyphenyl fluoranesulfonate is an organic compound that belongs to the class of aromatic amines It features a methoxy group (-OCH3) and an amino group (-NH2) attached to a benzene ring, along with a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methoxyphenyl fluoranesulfonate typically involves the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group (-NO2) at the para position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Sulfonation: The resulting 4-amino-2-methoxyphenol is then subjected to sulfonation using fluoranesulfonic acid to introduce the fluoranesulfonate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methoxyphenyl fluoranesulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, hydroxylamines, and various substituted aromatic compounds.
Scientific Research Applications
4-amino-2-methoxyphenyl fluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a diagnostic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-methoxyphenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The fluoranesulfonate group can enhance the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-methoxyphenol: Lacks the fluoranesulfonate group but has similar aromatic and functional group properties.
4-nitro-2-methoxyphenyl fluoranesulfonate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
2-methoxy-5-aminophenyl fluoranesulfonate: The amino group is positioned differently on the aromatic ring, affecting its chemical behavior.
Uniqueness
4-amino-2-methoxyphenyl fluoranesulfonate is unique due to the presence of both the amino and fluoranesulfonate groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2411277-94-4 |
---|---|
Molecular Formula |
C7H8FNO4S |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.